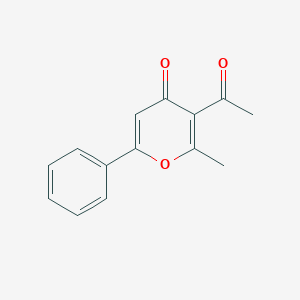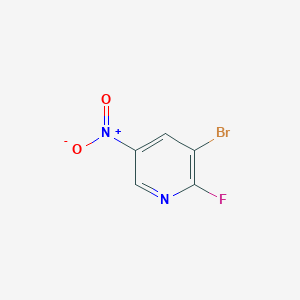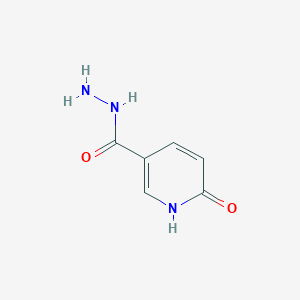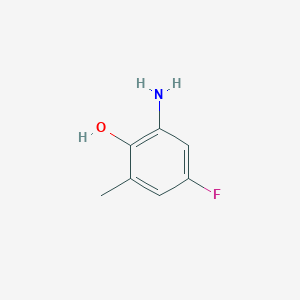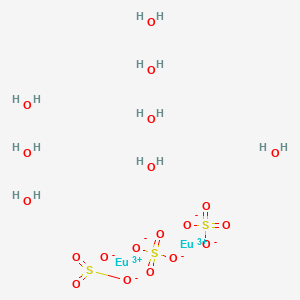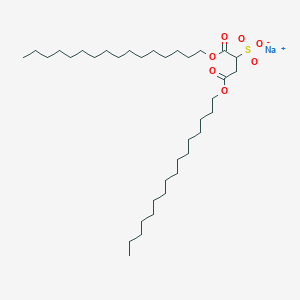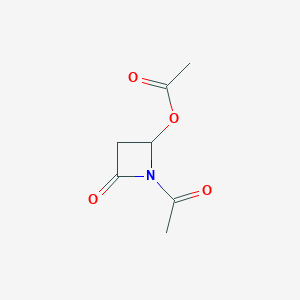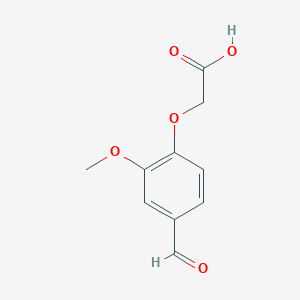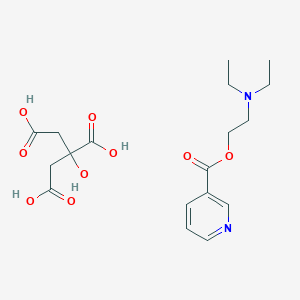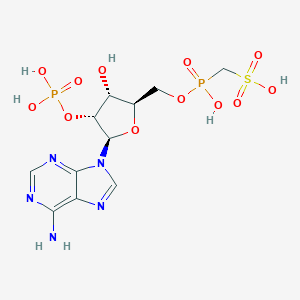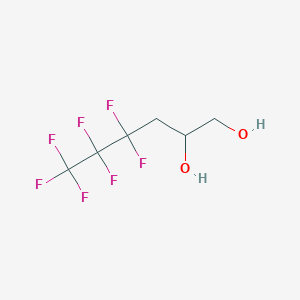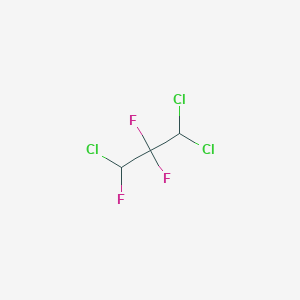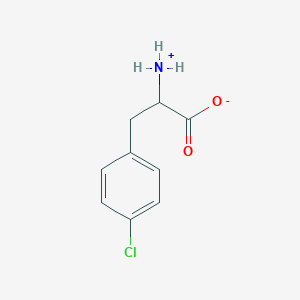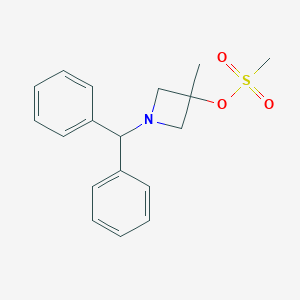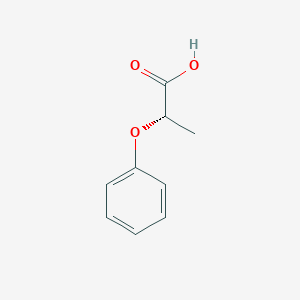
(S)-2-Phenoxypropionic acid
Vue d'ensemble
Description
In general, acids are substances that in water solution taste sour, change the color of certain indicators (e.g., reddens blue litmus paper), react with some metals (e.g., iron) to liberate hydrogen, react with bases to form salts, and promote certain chemical reactions .
Synthesis Analysis
The synthesis of a compound often involves multiple steps and various reactants. Unfortunately, without specific information on “(S)-2-Phenoxypropionic acid”, I can’t provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. It plays a crucial role in determining the properties and reactivity of the compound .Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of chemical bonds to transform reactants into products. The type and extent of reactions a compound can undergo largely depend on its molecular structure .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Crystallography
- Summary of Application : “(S)-2-Phenoxypropionic acid” has been used in the study of crystal structures . In a specific study, it was co-crystallized with (S)-alanine .
- Methods of Application : The molecule was studied using single-crystal X-ray diffraction at a temperature of 293 K . The carboxyl group of the (S)-2-phenoxypropionic acid molecule is connected to the top and bottom of the sheet via N+—H O C and O— O [R2 2(7) H graph set] hydrogen bonds .
- Results or Outcomes : The study revealed that both methyl groups of (S)-alanine and the phenyl rings of (S)-2-phenoxypropionic acid are oriented in the same direction along the b axis .
Siderophore Synthesis
- Summary of Application : There is a potential for “(S)-2-Phenoxypropionic acid” to be involved in the synthesis of siderophores . Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
Enzymatic Hydrolysis
- Specific Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of Application : “(S)-2-Phenoxypropionic acid” has been used in the enantioselective enzymatic hydrolysis of racemic drugs .
- Methods of Application : The lipase from Candida rugosa was encapsulated within a sol–gel procedure and used for the hydrolysis of racemic naproxen methyl ester and 2-phenoxypropionic acid methyl ester .
- Results or Outcomes : The encapsulated lipase revealed more efficient hydrolysis of the racemic naproxen methyl ester and 2-phenoxypropionic acid methyl ester . Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .
Enantioselective Resolution
- Specific Scientific Field : Applied Biochemistry and Biotechnology .
- Summary of Application : “(S)-2-Phenoxypropionic acid” has been used in the enantioselective resolution of racemic drugs .
- Methods of Application : The lipase from Aspergillus oryzae was covalently immobilized and used for the enantioselective resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester .
- Results or Outcomes : The specific outcomes of this application are not specified in the source .
Chiral Resolution Agents
- Specific Scientific Field : Crystallography .
- Summary of Application : “(S)-2-Phenoxypropionic acid” has been used as a chiral resolution agent .
- Methods of Application : In a specific study, it was co-crystallized with (S)-alanine .
- Results or Outcomes : The study revealed that both methyl groups of (S)-alanine and the phenyl rings of (S)-2-phenoxypropionic acid are oriented in the same direction along the b axis .
Enzyme Immobilization
- Specific Scientific Field : Bioprocess and Biosystems Engineering .
- Summary of Application : “(S)-2-Phenoxypropionic acid” has been used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .
- Methods of Application : The lipase from Candida rugosa was encapsulated within a sol–gel procedure and used for the hydrolysis of racemic naproxen methyl ester and 2-phenoxypropionic acid methyl ester .
- Results or Outcomes : The encapsulated lipase revealed more efficient hydrolysis of the racemic naproxen methyl ester and 2-phenoxypropionic acid methyl ester . Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354540 | |
| Record name | (S)-2-Phenoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenoxypropionic acid | |
CAS RN |
1912-23-8 | |
| Record name | (-)-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Phenoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-phenoxy-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


